N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(methylthio)benzamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c1-23-17-5-3-2-4-13(17)18(21)19-10-14(20)16-7-6-15(22-16)12-8-9-24-11-12/h2-9,11,14,20H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPXIXDKKRLPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and furan rings, followed by their functionalization and subsequent coupling to form the final product. Key steps may include:
Synthesis of Thiophene Ring: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Synthesis of Furan Ring: The furan ring can be synthesized via the Feist-Benary synthesis, which involves the reaction of α-haloketones with β-dicarbonyl compounds.
Coupling Reactions: The thiophene and furan rings are then coupled using appropriate linkers and reagents, such as Grignard reagents or organolithium compounds.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(methylthio)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.
Reduction: The compound can be reduced to form corresponding alcohols and thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.
Major Products Formed
Oxidation: Sulfoxides and furans.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(methylthio)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s aromatic rings and functional groups make it a candidate for the development of organic semiconductors and other advanced materials.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules and polymers.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(methylthio)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple aromatic rings and functional groups allows for diverse interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
The compound’s key structural elements are compared below with analogs from the literature:
Key Observations:
- Benzamide vs. Sulfonamide: The target compound’s benzamide core differs from sulfonamide derivatives (e.g., ), which exhibit higher acidity and solubility. This may limit the target’s utility in contexts requiring ionization but improve blood-brain barrier penetration .
- Thiophene-Furan Hybrid: The fused thiophene-furan system parallels structures in and , which demonstrate antibacterial and enzyme-inhibitory activities. The thiophene-3-yl substitution (vs. thiophene-2-yl in ) may alter electronic properties and steric interactions .
- Methylthio Group: The 2-(methylthio) substituent contrasts with nitro or methyl groups in related benzamides (e.g., ).
Biological Activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(methylthio)benzamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, highlighting research findings, mechanisms of action, and potential therapeutic applications.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H13NO4S |
| Molecular Weight | 303.3 g/mol |
| CAS Number | 2034343-86-5 |
| Structure | Chemical Structure |
The biological activity of this compound is believed to stem from its interactions with various biological targets:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. Its mechanism may involve the modulation of specific pathways related to cell cycle regulation and apoptosis. For instance, studies have indicated that compounds with similar structures exhibit IC50 values in the micromolar range against various cancer cell lines, suggesting significant anticancer potential .
- Antimicrobial Properties : Preliminary investigations indicate that this compound may possess antimicrobial activity, although detailed studies are required to elucidate its efficacy against specific pathogens .
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Case Studies
- Anticancer Efficacy : In a study focusing on benzamide derivatives, compounds similar to this compound demonstrated significant anticancer properties with IC50 values ranging from 21.3 µM to 28.3 µM against human cancer cell lines such as MCF-7 and A549 .
- Mechanistic Insights : Another study explored the effects of related compounds on apoptosis in K562 leukemia cells, revealing that certain structural modifications could enhance their cytotoxic effects . This suggests that this compound might similarly induce apoptosis through mitochondrial pathways.
Potential Applications
Given its promising biological activity, this compound could have several applications:
- Cancer Therapy : Its ability to inhibit cancer cell proliferation positions it as a potential lead compound for developing new anticancer agents.
- Antimicrobial Agents : With further research validating its antimicrobial properties, it may be developed into a therapeutic agent against resistant bacterial strains.
Q & A
Q. Optimization Strategies :
- Temperature : Lower temperatures (0–25°C) minimize side reactions during amide coupling .
- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields for heterocyclic systems .
Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
Basic Research Question
Key techniques include:
- ¹H/¹³C NMR : Confirms the presence of thiophene (δ 6.8–7.5 ppm), furan (δ 6.2–7.0 ppm), and methylthio (δ 2.5 ppm) groups. The hydroxyethyl proton appears as a broad singlet (~δ 4.5–5.5 ppm) .
- FTIR : Identifies amide C=O stretch (~1650 cm⁻¹) and hydroxyl (-OH) stretch (~3200–3500 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z: 397.49 [M+H]⁺) .
Q. Data Interpretation :
- Discrepancies in NMR splitting patterns may indicate stereochemical impurities, requiring chiral HPLC for resolution .
How can computational methods like DFT predict the electronic properties and reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations provide insights into:
- Electron Density Distribution : Localize reactive sites (e.g., electron-deficient thiophene or nucleophilic hydroxyl groups) .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4–5 eV) predict charge-transfer interactions and stability .
- Solvation Effects : COSMO-RS models simulate solubility in solvents like ethanol or DMSO, guiding experimental design .
Case Study :
DFT analysis of analogous compounds showed that methylthio groups enhance electrophilicity, facilitating nucleophilic attack at the benzamide carbonyl .
What strategies are employed to analyze potential biological targets and mechanisms of action for this compound?
Advanced Research Question
Target Identification :
- Molecular Docking : Screens against protein databases (e.g., PDB) to predict binding to enzymes like COX-2 or kinases, leveraging the thiophene-furan scaffold’s aromatic stacking potential .
- SAR Studies : Compare bioactivity of derivatives with/without the hydroxyethyl group to assess its role in target affinity .
Q. Mechanistic Probes :
- Fluorescence Quenching : Monitors interactions with serum albumin (e.g., BSA) to evaluate pharmacokinetics .
- Enzyme Assays : Measures inhibition of pro-inflammatory cytokines (e.g., TNF-α) in macrophage models, using ELISA .
How do structural modifications in analogous compounds influence their biological activity, and what insights can be applied here?
Advanced Research Question
Key Modifications and Outcomes :
- Thiophene vs. Furan Substitution : Replacing thiophen-3-yl with furan-2-yl in analogs reduced COX-2 inhibition by 40%, highlighting thiophene’s critical role in hydrophobic binding .
- Methylthio vs. Methoxy : 2-(Methylthio)benzamide derivatives showed 3-fold higher cytotoxicity in HeLa cells than methoxy analogs, suggesting sulfur’s electron-withdrawing effects enhance membrane permeability .
Q. Design Implications :
- Introducing electron-withdrawing groups (e.g., -CF₃) on the benzamide ring could improve binding to ATP-binding pockets in kinases .
How can researchers resolve contradictions in experimental data, such as inconsistent bioactivity across similar compounds?
Advanced Research Question
Troubleshooting Approaches :
- Purity Analysis : Use HPLC-MS to rule out impurities (>95% purity required for reliable bioassays) .
- Solubility Adjustments : Replace DMSO with cyclodextrin-based carriers if precipitation occurs in cell culture media .
- Control Experiments : Compare activity under identical assay conditions (e.g., pH 7.4 vs. 6.5) to account for environmental sensitivity .
Case Example :
A 2023 study found that N-(2-hydroxyethyl) analogs exhibited pH-dependent solubility, explaining variable IC₅₀ values in acidic vs. neutral media .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
Key Challenges :
- Intermediate Stability : Hydroxyethyl intermediates are prone to oxidation; inert atmospheres (N₂) and antioxidants (BHT) are critical .
- Column Chromatography Limitations : Replace with flash chromatography or recrystallization for gram-scale purification .
Q. Process Optimization :
- Continuous Flow Reactors : Reduce reaction times for amide coupling from 12 hours to 2 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
